1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride
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Overview
Description
1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of a pyridine ring, an ethyl group, a phenyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride typically involves the reaction of pyridine with ethyl phenylcarbamate in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the carbamoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amines or reduced carbamoyl derivatives.
Substitution: Substituted pyridinium salts or carbamoyl derivatives.
Scientific Research Applications
1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic organic compound with a similar pyridine ring structure.
Phenylcarbamate: Contains a phenyl group and a carbamoyl group, similar to the structure of 1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride.
Pyridinium Salts: A class of compounds that includes various derivatives of pyridine with different substituents.
Uniqueness
This compound is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
58170-19-7 |
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Molecular Formula |
C14H15ClN2O |
Molecular Weight |
262.73 g/mol |
IUPAC Name |
N-ethyl-N-phenylpyridin-1-ium-1-carboxamide;chloride |
InChI |
InChI=1S/C14H15N2O.ClH/c1-2-16(13-9-5-3-6-10-13)14(17)15-11-7-4-8-12-15;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
InChI Key |
JZZWROPFUJPDHZ-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
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